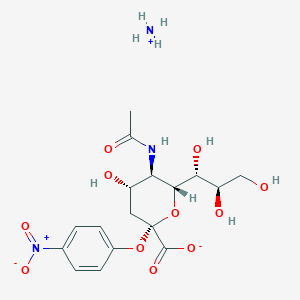
1-Iodo-3-methoxy-2-methylbenzene
Vue d'ensemble
Description
“1-Iodo-3-methoxy-2-methylbenzene” is a chemical compound with the CAS Number: 21093-09-4 . It has a molecular weight of 248.06 . The compound is typically stored in a dark place, sealed in dry, at room temperature . Its physical form is a colorless to white to yellow solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 15 bonds . There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
“this compound” is a colorless to white to yellow solid or semi-solid or liquid . It has a molecular weight of 248.06 . The compound is typically stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Thermochemical Properties : A study by Verevkin et al. (2015) explored the thermochemistry of halogen-substituted methylbenzenes, including 1-iodo-3-methoxy-2-methylbenzene. They investigated properties like vapor pressures, vaporization, fusion, and sublimation enthalpies. These findings are crucial for understanding the compound's behavior in different states and conditions (Verevkin et al., 2015).
Catalysis and Synthesis : Moroda and Togo (2008) described the iodobenzene-catalyzed preparation of benzothiazine dioxides, highlighting the role of related compounds in facilitating chemical reactions. Such research is significant for synthetic chemistry, where catalysts are used to increase the efficiency of chemical reactions (Moroda & Togo, 2008).
Molecular Interaction Studies : Kobayashi et al. (2003) focused on the guest-induced assembly of molecules in the presence of this compound. This research is vital for understanding molecular interactions, which can lead to the development of new materials and drugs (Kobayashi et al., 2003).
Organic Synthesis : Müller et al. (2005) investigated the use of amino acid methyl esters in the aminocarbonylation of iodobenzene and iodoalkenes, including this compound. This study is relevant for the development of new synthetic methodologies in organic chemistry (Müller et al., 2005).
Liquid-phase Oxidation : Okada and Kamiya (1981) explored the liquid-phase oxidation of methylbenzenes. Understanding such reactions is crucial for industrial chemistry, particularly in the production of fine chemicals and pharmaceuticals (Okada & Kamiya, 1981).
Polymerization and Materials Science : Otake et al. (2017) examined the anionic polymerization of divinylbenzenes, including methoxy-substituted compounds. This research contributes to the field of polymer science, particularly in synthesizing new materials with specific properties (Otake et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 1-Iodo-3-methoxy-2-methylbenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the stability and reactivity of these compounds .
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the electrophilic substitution reactions of the benzene ring . This process involves a two-step mechanism, including the formation of a sigma-bond to the benzene ring by the electrophile and the removal of a proton from the intermediate .
Pharmacokinetics
The compound’s molecular weight of 24806 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . The compound should be stored in a dark place, sealed in dry, at room temperature .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially be used to synthesize a variety of benzene derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by exposure to light, hence it should be stored in a dark place . Additionally, the compound’s reactivity may be influenced by the presence of other substances that can act as electrophiles or nucleophiles .
Safety and Hazards
The safety information for “1-Iodo-3-methoxy-2-methylbenzene” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-iodo-3-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLINWQSNOAMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21093-09-4 | |
| Record name | 1-iodo-3-methoxy-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)







![Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-](/img/structure/B3251666.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)



